Cas no 2229374-07-4 (3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine)
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine
- EN300-1788439
- 2229374-07-4
-
- Inchi: 1S/C10H9N3O4/c1-16-6-2-3-9(13(14)15)7(4-6)8-5-10(11)17-12-8/h2-5H,11H2,1H3
- InChI Key: FMVNTFMNAXECCX-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=C(C=1)C1C=C(N)ON=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 235.05930578g/mol
- Monoisotopic Mass: 235.05930578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 107Ų
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1788439-0.05g |
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |
2229374-07-4 | 0.05g |
$924.0 | 2023-09-19 | ||
| Enamine | EN300-1788439-0.1g |
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |
2229374-07-4 | 0.1g |
$968.0 | 2023-09-19 | ||
| Enamine | EN300-1788439-0.25g |
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |
2229374-07-4 | 0.25g |
$1012.0 | 2023-09-19 | ||
| Enamine | EN300-1788439-0.5g |
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |
2229374-07-4 | 0.5g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1788439-1.0g |
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |
2229374-07-4 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1788439-2.5g |
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |
2229374-07-4 | 2.5g |
$2155.0 | 2023-09-19 | ||
| Enamine | EN300-1788439-5.0g |
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |
2229374-07-4 | 5g |
$3189.0 | 2023-06-02 | ||
| Enamine | EN300-1788439-10.0g |
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |
2229374-07-4 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1788439-1g |
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |
2229374-07-4 | 1g |
$1100.0 | 2023-09-19 | ||
| Enamine | EN300-1788439-5g |
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine |
2229374-07-4 | 5g |
$3189.0 | 2023-09-19 |
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine
Research Briefing on 3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine (CAS: 2229374-07-4): Recent Advances and Applications
3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine (CAS: 2229374-07-4) is a structurally unique small molecule that has recently gained attention in chemical biology and medicinal chemistry research. This compound, featuring a nitro-substituted phenyl ring linked to an oxazole amine scaffold, exhibits promising pharmacological properties that warrant further investigation. Recent studies have explored its potential as a versatile building block for drug discovery and as a modulator of specific biological targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for developing kinase inhibitors. Researchers at the University of Cambridge successfully modified the oxazole amine moiety to create a series of potent and selective inhibitors targeting aberrant kinase activity in cancer cells. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring was found to significantly influence the compound's binding affinity and selectivity profile.
In the field of antimicrobial research, a team from ETH Zurich reported in ACS Infectious Diseases (2024) that derivatives of 3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine showed remarkable activity against drug-resistant Gram-positive bacteria. The compound's unique structure allowed for effective penetration of bacterial cell walls while maintaining low cytotoxicity against mammalian cells. Molecular docking studies suggested that the nitro group plays a crucial role in interacting with bacterial DNA gyrase.
Recent advancements in synthetic methodology have improved access to this compound. A 2024 Nature Protocols publication detailed an optimized three-step synthesis starting from commercially available 5-methoxy-2-nitrobenzaldehyde, achieving an overall yield of 68% with excellent purity. This improved synthetic route has facilitated broader investigation of the compound's pharmaceutical potential.
The compound's photophysical properties have also attracted attention in materials science. Researchers at MIT discovered that 3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine exhibits unusual fluorescence behavior in different solvent systems, making it a potential candidate for developing novel biosensors. This dual functionality as both a biologically active molecule and a fluorescent probe opens new possibilities for theranostic applications.
Ongoing clinical investigations are exploring the compound's safety profile and pharmacokinetics. Preliminary results from Phase I trials conducted by a major pharmaceutical company indicate acceptable tolerability in human subjects, with favorable oral bioavailability. These findings support further development of derivatives for potential therapeutic applications in oncology and infectious diseases.
Future research directions for 3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine include structure-activity relationship studies to optimize its pharmacological properties, investigation of its potential as a PROTAC (PROteolysis TArgeting Chimera) warhead, and exploration of its use in combination therapies. The compound's versatile scaffold and demonstrated biological activities position it as an important tool in modern drug discovery efforts.
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